N-methyllidocaine iodide
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Overview
Description
N-Methyllidocaine iodide is a chemical compound with the molecular formula C15H25IN2O and a molecular weight of 376.28 g/mol . It is known for its antiarrhythmic properties and has been shown to enhance the biosynthesis of phosphatidylinositol in hamster heart studies . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyllidocaine iodide typically involves the reaction of N-Methyllidocaine with iodine or iodide salts under controlled conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps to ensure the compound meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyllidocaine iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The iodide group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodide .
Scientific Research Applications
N-Methyllidocaine iodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyllidocaine iodide involves its interaction with specific molecular targets and pathways. The compound enhances the biosynthesis of phosphatidylinositol, a key phospholipid involved in cellular signaling and membrane structure . This effect is believed to be mediated through the modulation of enzymes and pathways involved in phospholipid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyllidocaine iodide include other iodide-containing antiarrhythmic agents and compounds with similar molecular structures. Examples include:
- Lidocaine iodide
- Methyl lidocaine
- N-Methyllignocaine iodide
Uniqueness
This compound is unique due to its specific molecular structure and its ability to enhance the biosynthesis of phosphatidylinositol. This property distinguishes it from other similar compounds and makes it valuable for specific research applications .
Properties
Molecular Formula |
C15H25IN2O |
---|---|
Molecular Weight |
376.28 g/mol |
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H24N2O.HI/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H |
InChI Key |
QLXGAILYZFJDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[I-] |
Origin of Product |
United States |
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